Thieno(2,3-d)pyrimidine-6-acetic acid, 4-amino-5-methyl-
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Overview
Description
Thieno(2,3-d)pyrimidine-6-acetic acid, 4-amino-5-methyl- is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes: One synthetic route involves the condensation of 2-aminothiophene with cyanoacetic acid followed by cyclization to form the thienopyrimidine ring. The subsequent amidation of the carboxylic acid group with ammonia or an amine yields the desired compound.
Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents (e.g., ethanol, acetic acid) and acid catalysts (e.g., sulfuric acid).
Industrial Production: While there isn’t widespread industrial production of this specific compound, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: Thieno(2,3-d)pyrimidine-6-acetic acid, 4-amino-5-methyl- can undergo various reactions
Common Reagents and Conditions: Reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia, alkylamines).
Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction of the carboxylic acid group yields the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry: Thieno(2,3-d)pyrimidine derivatives have shown promise as anticancer agents. Researchers have explored their kinase inhibition, antioxidant, anti-inflammatory, and antimicrobial properties.
Clinical Trials: Compounds related to this scaffold, such as GNE-490 and Relugolix, are in clinical trials for breast cancer and prostate cancer treatment, respectively.
Other Fields: These compounds may find applications in other areas, including CNS protection and antiviral research.
Mechanism of Action
Targets: Thieno(2,3-d)pyrimidine derivatives likely interact with specific cellular targets, such as kinases or receptors.
Pathways: Their effects may involve modulation of signaling pathways (e.g., PI3K pathway inhibition).
Comparison with Similar Compounds
Uniqueness: Thieno(2,3-d)pyrimidine-6-acetic acid, 4-amino-5-methyl- stands out due to its specific substitution pattern and potential pharmacological activities.
Similar Compounds: Other thienopyrimidines, such as GNE-490, GNE-493, and Relugolix, share structural similarities but differ in substituents and applications .
Properties
CAS No. |
105522-99-4 |
---|---|
Molecular Formula |
C9H9N3O2S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-(4-amino-5-methylthieno[2,3-d]pyrimidin-6-yl)acetic acid |
InChI |
InChI=1S/C9H9N3O2S/c1-4-5(2-6(13)14)15-9-7(4)8(10)11-3-12-9/h3H,2H2,1H3,(H,13,14)(H2,10,11,12) |
InChI Key |
PMMQVRUODMYPNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N)CC(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.